MRT00033659 was identified through high-throughput screening of chemical libraries aimed at finding inhibitors of CK1δ. This compound is part of a broader class of small molecules designed to selectively inhibit kinase activity, thereby influencing downstream signaling pathways. Its development was guided by structure-activity relationship studies that optimized its efficacy and selectivity against CK1δ and Chk1.
MRT00033659 is classified as a small molecule inhibitor with specificity for protein kinases. It belongs to the chemical class of pyrazolo-pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of MRT00033659 involves several key steps typically associated with the preparation of pyrazolo-pyrimidine compounds. The synthetic route may include:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to characterize the synthesized compound.
MRT00033659 has a complex molecular structure characterized by a fused pyrazolo-pyrimidine framework. The exact three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or computational modeling.
The molecular formula for MRT00033659 is C₁₃H₁₁N₅O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 245.26 g/mol.
MRT00033659 participates in various chemical reactions typical of small molecule inhibitors. These may include:
The inhibition mechanism involves competitive binding at the ATP site or allosteric modulation, depending on the specific interactions within the kinase's active site. Kinetic studies often reveal the compound's potency through IC₅₀ values obtained from enzyme assays.
MRT00033659 exerts its biological effects primarily through the inhibition of CK1δ and Chk1. By binding to these kinases:
Studies have shown that MRT00033659 can significantly reduce CK1δ activity in vitro, leading to a decrease in phosphorylated substrates associated with cell proliferation and survival.
MRT00033659 is typically presented as a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity profile suggests it can participate in nucleophilic substitution reactions due to the presence of electron-rich nitrogen atoms.
Thermodynamic studies indicate that MRT00033659 has favorable binding free energies when interacting with CK1δ, suggesting strong affinity and specificity for this target.
MRT00033659 is primarily utilized in research settings to investigate the role of CK1δ and Chk1 in cellular processes such as:
MRT00033659 (Chemical name: N-(3-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide; CAS: 1401731-54-1) belongs to the pyrazolo-pyridine chemical class, characterized by a fused heterocyclic core that enables selective interactions with kinase ATP-binding sites. Its molecular formula is C15H14N4O, with a molecular weight of 266.30 g/mol. The structure integrates:
Table 1: Structural and Physicochemical Properties of MRT00033659
Property | Value |
---|---|
Molecular Formula | C15H14N4O |
Molecular Weight | 266.30 g/mol |
SMILES | CC1=NNC2=NC=C(C=C21)C3=CC=CC(NC(C)=O)=C3 |
Solubility (DMSO) | 83.33 mg/mL (312.92 mM) |
Key Structural Motifs | Pyrazolo[3,4-b]pyridine core, 3-methyl group, acetamide linker |
MRT00033659 emerged from rational drug design efforts targeting the CK1 and Chk1 kinase families. Key developmental milestones include:
Table 2: Comparative Inhibitory Activity of MRT00033659
Kinase Target | IC50 (μM) | Cellular Assay System |
---|---|---|
CK1δ | 0.9 | Recombinant enzymatic assay |
Chk1 | 0.23 | Recombinant enzymatic assay |
p38α MAPK | >10 | Negative control |
A375 Cell Viability (48h) | 8.0 | MTT cytotoxicity assay |
MRT00033659 exhibits bifunctional kinase inhibition, targeting two distinct nodes in cellular signaling:
CK1 Family Inhibition:CK1 isoforms (δ/ε) regulate Wnt/β-catenin, p53 turnover, and circadian rhythms. MRT00033659 inhibits CK1δ (IC50 = 0.9 μM), disrupting phosphorylation-dependent degradation of p53 and MDM2. This stabilizes p53, activating apoptosis in cancer cells [2] [6]. Dysregulated CK1 is implicated in pancreatic, ovarian, and breast cancers, making it an oncology target [6].
Chk1 Inhibition:At lower concentrations (IC50 = 0.23 μM), MRT00033659 abrogates Chk1-mediated DNA damage checkpoints. Chk1 phosphorylates CDC25 phosphatases, arresting the cell cycle for DNA repair. Inhibiting Chk1 forces premature cell-cycle progression, causing mitotic catastrophe in tumors with genomic instability [1] [8].
Synergistic Antitumor Mechanism:Dual inhibition induces p53 pathway activation (0.2–5 μM) and E2F-1 destabilization, triggering G1/S arrest and apoptosis. In A375 cells, this manifests as:
Table 3: Cellular Effects of MRT00033659 in A375 Melanoma Cells
Concentration Range | Biological Effect | Molecular Markers |
---|---|---|
0.2–5 μM | p53 pathway stabilization | ↑ p53, ↑ MDM2, ↑ p21 |
5–40 μM | Cell cycle arrest & apoptosis | ↓ E2F-1, ↓ cell viability |
>40 μM | Significant cytotoxicity | Caspase activation, DNA fragmentation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7